molecular formula C26H20N2 B13142730 1,2-Di(9h-fluoren-2-yl)hydrazine CAS No. 24247-79-8

1,2-Di(9h-fluoren-2-yl)hydrazine

Cat. No.: B13142730
CAS No.: 24247-79-8
M. Wt: 360.4 g/mol
InChI Key: CAGLTNAOEQSKLI-UHFFFAOYSA-N
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Description

1,2-Di(9h-fluoren-2-yl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two fluorenyl groups attached to a hydrazine moiety The fluorenyl groups are derived from fluorene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(9h-fluoren-2-yl)hydrazine can be synthesized through the reaction of fluorenone with hydrazine hydrate. The reaction typically involves the following steps:

  • Dissolving fluorenone in an appropriate solvent such as ethanol or methanol.
  • Adding hydrazine hydrate to the solution.
  • Heating the mixture under reflux conditions for several hours.
  • Cooling the reaction mixture and isolating the product by filtration or crystallization.

The reaction can be represented as:

2C13H10O+N2H4H2OC26H18N2+2H2O2 \text{C}_{13}\text{H}_{10}\text{O} + \text{N}_{2}\text{H}_{4} \cdot \text{H}_{2}\text{O} \rightarrow \text{C}_{26}\text{H}_{18}\text{N}_{2} + 2 \text{H}_{2}\text{O} 2C13​H10​O+N2​H4​⋅H2​O→C26​H18​N2​+2H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(9h-fluoren-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can lead to the formation of fluorenyl amines.

    Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl amines.

    Substitution: Various substituted fluorenyl hydrazines.

Scientific Research Applications

1,2-Di(9h-fluoren-2-yl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Di(9h-fluoren-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of melanin and other related compounds. Additionally, the compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di(9h-fluoren-9-yl)hydrazine: Similar structure but with different substitution patterns.

    2-(9H-Fluoren-9-ylidene)hydrazine: Contains a fluorenylidene group instead of two fluorenyl groups.

    Fluorenyl-hydrazonothiazole derivatives: Compounds with a thiazole ring attached to the fluorenyl hydrazine moiety.

Uniqueness

1,2-Di(9h-fluoren-2-yl)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two fluorenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

24247-79-8

Molecular Formula

C26H20N2

Molecular Weight

360.4 g/mol

IUPAC Name

1,2-bis(9H-fluoren-2-yl)hydrazine

InChI

InChI=1S/C26H20N2/c1-3-7-23-17(5-1)13-19-15-21(9-11-25(19)23)27-28-22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26/h1-12,15-16,27-28H,13-14H2

InChI Key

CAGLTNAOEQSKLI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC5=C(C=C4)C6=CC=CC=C6C5

Origin of Product

United States

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